214852-39-8 214852-39-8
Brand Name: Vulcanchem
CAS No.: 214852-39-8
VCID: VC0557737
InChI: 1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1
SMILES:
Molecular Formula: C28H27NO6
Molecular Weight: 473.53

214852-39-8

CAS No.: 214852-39-8

Cat. No.: VC0557737

Molecular Formula: C28H27NO6

Molecular Weight: 473.53

* For research use only. Not for human or veterinary use.

214852-39-8 - 214852-39-8

Specification

CAS No. 214852-39-8
Molecular Formula C28H27NO6
Molecular Weight 473.53
Standard InChI 1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1
Standard InChI Key IGRGLXHQUZGSMV-IXXGTQFESA-N
Canonical SMILES CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structure

Basic Identification

Fmoc-D-Asp(2-phenylisopropyl ester)-OH is identified by the CAS registry number 214852-39-8. This compound is a derivative of D-aspartic acid with protective groups that facilitate peptide synthesis processes. The chemical is recognized in scientific literature under several synonyms, providing researchers multiple reference points when searching for this specific compound.

Nomenclature and Identifiers

The compound possesses several synonyms and identifiers that are used throughout scientific literature:

Identifier TypeValue
CAS Number214852-39-8
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Common SynonymsFmoc-D-Asp(Opis)-OH, Fmoc-D-Asp(OPp)-OH, Fmoc-D-Asp(2-phenylisopropyl ester)-OH
Additional Registry Number855853-24-6
PubChem CID91886434
InChIKeyMEAHCBOPNIDLFH-XMMPIXPASA-N

This compound is registered in multiple chemical databases, providing researchers with comprehensive access to its structural and physicochemical information .

Molecular Properties

The compound features specific molecular characteristics that determine its behavior in chemical reactions and biological systems:

PropertyValue
Molecular FormulaC28H27NO6
Molecular Weight473.53 g/mol
Physical AppearanceNot explicitly stated in available data
Structural FeaturesContains Fmoc group protecting the amino group and 2-phenylisopropyl ester protecting the carboxyl group

The molecular structure consists of a D-aspartic acid backbone with protective groups strategically placed to prevent unwanted reactions during peptide synthesis processes .

Physicochemical Properties

Solubility Profile

Understanding the solubility characteristics of this compound is essential for laboratory applications and handling:

SolventSolubility
DMSOSoluble
Other SolventsLimited information available in search results

The compound's solubility in DMSO makes it suitable for various laboratory applications, particularly in peptide synthesis procedures where DMSO is commonly used as a reaction medium .

Storage ConditionRecommendation
General StorageStore at -20°C
Long-term Storage (-80°C)Use within 6 months
Short-term Storage (-20°C)Use within 1 month
Solubility EnhancementHeat to 37°C and oscillate in ultrasonic bath

To maintain optimal chemical properties, the compound should be stored in separate packages to avoid degradation caused by repeated freezing and thawing cycles .

Synthesis and Production

Synthetic Methodology

The compound is synthesized using standard Fmoc chemistry techniques, which are well-established in the field of peptide synthesis. The process involves strategic protection of functional groups to control reactivity and ensure desired structural outcomes.

The Fmoc group protects the amino group of the aspartic acid, while the 2-phenylisopropyl ester protects the carboxyl group. These protective groups are crucial for preventing premature reactions during peptide synthesis, allowing for controlled sequential amino acid addition.

Applications in Research and Development

Peptide Synthesis Applications

This compound plays a crucial role in peptide synthesis due to its protective groups that facilitate controlled reactions:

The compound is particularly valuable in the synthesis of peptides that require specific structural features, such as those involved in biological research or pharmaceutical applications. Its use enables researchers to create complex peptide structures with precise control over amino acid sequence and conformation.

Research Findings and Biological Activities

Enhanced Peptide Properties

Research involving Fmoc-D-Asp(2-phenylisopropyl ester)-OH has revealed significant advantages in peptide development:

Peptides synthesized using this compound often exhibit improved stability and biological activity compared to their unmodified counterparts. The strategic protection of functional groups allows for more precise control over the final peptide structure, potentially enhancing therapeutic efficacy of peptide-based drugs.

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